2-(2-chlorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-23-13(9-15(22-23)16-11-19-6-7-20-16)10-21-17(24)8-12-4-2-3-5-14(12)18/h2-7,9,11H,8,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEWAIYRIJDFOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.
Introduction of the Pyrazinyl Group: The pyrazinyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of a pyrazinyl halide with the pyrazole intermediate.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a Friedel-Crafts acylation reaction, where the pyrazole intermediate reacts with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage. This is typically achieved by reacting the intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrazinyl rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the chlorophenyl group, converting it to a phenyl group. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and pyrazinyl rings.
Reduction: Reduced derivatives of the chlorophenyl group.
Substitution: Substituted derivatives at the chlorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, 2-(2-chlorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide could be investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved could include signal transduction, apoptosis, or cell proliferation.
Comparison with Similar Compounds
Substituent Position and Steric Effects
- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): Key Differences: The para-chlorophenyl substituent reduces steric hindrance compared to the ortho-chlorophenyl group in the target compound. This results in a smaller dihedral angle (30.7°) between the pyrazole and benzene rings, facilitating tighter crystal packing via N–H···O hydrogen bonds . The para-substitution may enhance stability in biological systems compared to ortho analogs .
- However, the absence of a pyrazine ring reduces hydrogen-bonding capacity, which may limit target specificity .
Heterocyclic Modifications
- 2-{[4-Ethyl-5-(2-Pyrazinyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(2-Fluorophenyl)acetamide (): Key Differences: Replacement of pyrazole with a triazole-thioether group introduces sulfur-based metabolic stability.
- 2-[1-(3-Chlorophenyl)-4-Oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-Methylacetamide (): Key Differences: The fused pyrazolo-pyrimidinone system increases rigidity, which may enhance binding affinity to enzymes like kinases. However, reduced solubility compared to the target compound’s pyrazine moiety could limit bioavailability .
Crystallographic and Electronic Properties
- Crystal Packing: The orthorhombic crystal system of 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (Pna21 space group) exhibits infinite chains along [001] via N–H···O bonds . The target compound’s pyrazine nitrogen atoms may promote alternative packing motifs, such as π-π stacking or additional hydrogen bonds.
- Electronic Effects : Pyrazine’s electron-deficient nature contrasts with the electron-rich benzotriazole in , influencing charge distribution and intermolecular interactions .
Comparative Data Table
Biological Activity
The compound 2-(2-chlorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide , often referred to as compound A , is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article summarizes the biological activity of compound A, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Key Features:
- Chlorophenyl Group : Enhances lipophilicity and may influence receptor binding.
- Pyrazole Moiety : Known for various biological activities, including anti-inflammatory and anticancer properties.
Research indicates that compound A exhibits its biological effects through multiple mechanisms:
- Inhibition of Kinases : Compound A has shown potential as an inhibitor of specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Studies reveal that compound A can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at various phases, particularly the G1 phase.
Efficacy Against Cancer Cell Lines
Compound A has been tested against several cancer cell lines, demonstrating varying degrees of cytotoxicity. The following table summarizes its activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Apoptosis induction |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Kinase inhibition |
Case Studies
-
Study on MCF7 Cells :
- Researchers evaluated the effect of compound A on MCF7 breast cancer cells and found an IC50 value of 3.79 µM, indicating significant cytotoxicity. The mechanism was primarily through apoptosis induction, as evidenced by increased caspase activity.
-
In Vivo Studies :
- In animal models, compound A demonstrated a reduction in tumor size when administered at doses correlating with in vitro IC50 values. Tumor regression was observed alongside a decrease in Ki67 expression, a marker for proliferation.
-
Combination Therapy :
- Compound A has been tested in combination with standard chemotherapeutic agents, showing synergistic effects that enhance overall efficacy against resistant cancer strains.
Q & A
Q. Q1: What are the key synthetic strategies for preparing 2-(2-chlorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide?
Answer: The synthesis involves multi-step reactions typical of heterocyclic acetamides:
Substitution reactions : React 2-chlorophenyl precursors with pyrazine derivatives under alkaline conditions to form intermediates (e.g., nitrobenzene to aniline reduction with Fe powder in acidic media) .
Condensation : Use cyanoacetic acid or chloroacetyl chloride with amine intermediates (e.g., pyrazole-methylamine derivatives) in polar aprotic solvents (e.g., THF) at 0–5°C to form the acetamide backbone .
Purification : Chromatography or recrystallization (ethanol/dichloromethane) is critical for isolating high-purity products .
Q. Key Parameters Table :
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Substitution | K₂CO₃, DMF, 80°C | Use anhydrous conditions to avoid hydrolysis |
| Condensation | Chloroacetyl chloride, THF, 0°C | Slow addition minimizes side reactions |
| Purification | Silica gel chromatography (hexane:EtOAc) | Gradient elution improves resolution |
Q. Q2: How is structural characterization performed for this compound?
Answer: Characterization relies on:
- NMR : ¹H/¹³C NMR to confirm regioselectivity of pyrazole and pyrazine substituents. For example, pyrazole C-H protons appear as singlets (δ 6.5–7.5 ppm), while pyrazine protons show splitting patterns .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., dihedral angles between chlorophenyl and pyrazine groups) .
Advanced Research Questions
Q. Q3: How do reaction conditions influence the regioselectivity of pyrazole and pyrazine functionalization?
Answer: Regioselectivity is controlled by:
- Temperature : Lower temps (0–5°C) favor kinetically controlled pyrazole N-alkylation over pyrazine substitution .
- Catalysts : Lewis acids (e.g., ZnCl₂) direct electrophilic attacks to pyrazine C-2 positions .
- Solvent polarity : Polar solvents (DMF) stabilize transition states for pyrazole-methylamine coupling .
Q. Data Contradiction Example :
Q. Q4: What methodologies address discrepancies in biological activity data for structurally similar compounds?
Answer: Contradictory bioactivity data (e.g., antifungal vs. anticancer) arise from:
Functional group variations : Triazole vs. oxadiazole rings alter target binding (e.g., triazoles inhibit CYP51 in fungi, while oxadiazoles modulate kinase pathways) .
Assay conditions : Use standardized protocols (e.g., MIC for antimicrobial tests vs. IC₅₀ for cytotoxicity).
Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to resolve mechanistic conflicts .
Q. Case Study :
- Compound A (triazole derivative): IC₅₀ = 2 µM (cancer cells) .
- Compound B (oxadiazole derivative): IC₅₀ = 10 µM. Differences linked to electron-withdrawing substituents on chlorophenyl groups .
Q. Q5: How can derivatization strategies enhance the compound’s pharmacological profile?
Answer: Derivatization focuses on:
- Bioisosteric replacement : Swap pyrazine with pyridazine to improve solubility (logP reduction by 0.5 units) .
- Prodrug design : Introduce ester groups (e.g., acetyl) for enhanced bioavailability .
- Targeted modifications : Add sulfonyl or methoxy groups to chlorophenyl rings for selective kinase inhibition .
Q. Synthetic Route Table :
| Modification | Reagents | Biological Impact |
|---|---|---|
| Pyridazine substitution | Hydrazine, EtOH reflux | Increased water solubility |
| Ester prodrug | Acetic anhydride, pyridine | 2x higher oral bioavailability |
| Sulfonyl addition | SOCl₂, DCM | Enhanced kinase binding (Kd = 15 nM) |
Methodological Challenges
Q. Q6: What are the pitfalls in optimizing reaction yields for large-scale synthesis?
Answer: Common issues include:
- Scale-up inefficiency : Stirring uniformity affects exothermic reactions (e.g., condensation steps). Use jacketed reactors for temperature control .
- Byproduct formation : Chlorophenyl dimerization occurs at >50°C. Monitor via TLC and quench reactions early .
- Catalyst poisoning : Trace moisture deactivates Lewis acids. Pre-dry solvents with molecular sieves .
Q. Q7: How do stability studies inform storage and handling protocols?
Answer: Stability data from :
- Light sensitivity : Degrades by 20% under UV/Vis light in 48 hours. Store in amber vials.
- pH instability : Decomposes at pH <3 or >10. Use neutral buffers (PBS) for biological assays.
- Thermal stability : Stable at 25°C for 6 months; avoid freezing to prevent crystallization-induced phase separation.
Research Applications
Q. Q8: What non-therapeutic applications exist for this compound?
Answer:
- Material science : Pyrazine units enable π-π stacking in conductive polymers (conductivity = 10⁻³ S/cm) .
- Agrochemicals : Chlorophenyl derivatives act as herbicide intermediates (e.g., metazachlor analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
